![molecular formula C9H12F2O3 B13441853 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one involves multiple steps. One common method includes the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with nucleophiles to form highly fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include fluoromalonaldehydic acid, fluoromalonic acid, and various fluorinated derivatives .
Scientific Research Applications
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one involves its interaction with molecular targets and pathways. For example, its degradation product, fluoromalonaldehydic acid, inhibits the Krebs cycle by forming fluoroacetate, which interferes with cellular respiration.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: This compound has a similar spiro structure but lacks the fluorine atoms.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone: Another spiro compound with different functional groups and properties.
Uniqueness
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C9H12F2O3 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,3-difluoro-1,5-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C9H12F2O3/c10-6-7(11)13-9(14-8(6)12)4-2-1-3-5-9/h6-7H,1-5H2 |
InChI Key |
LBRHWFYTFZNNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(C(C(=O)O2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


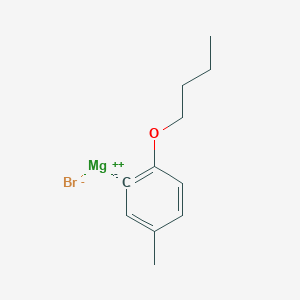

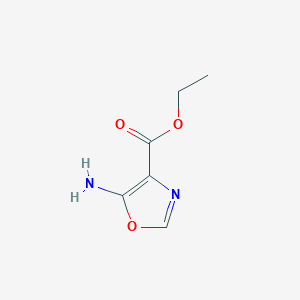
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
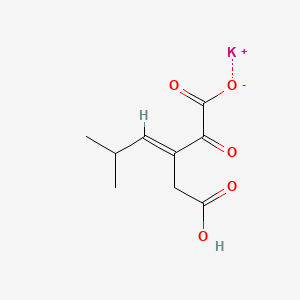
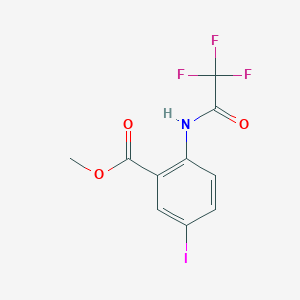
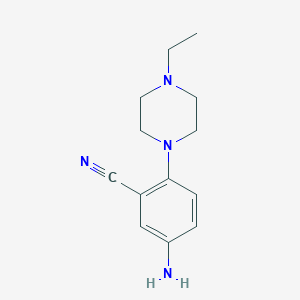
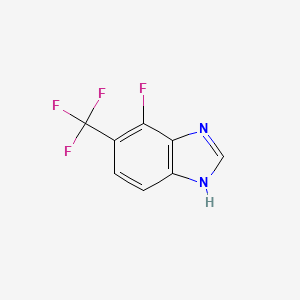

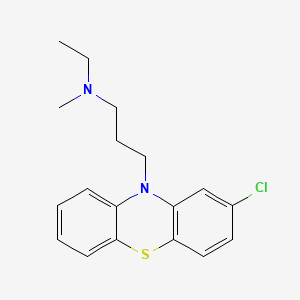
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
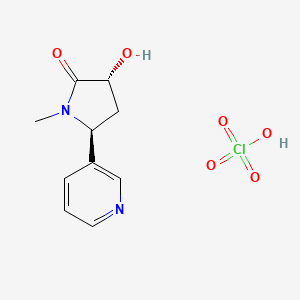
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
